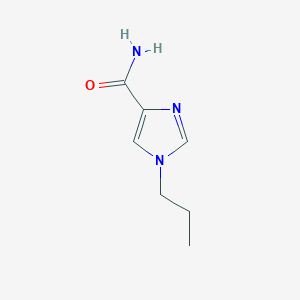
dG-Aai
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DG-Aai is a modified nucleoside that has gained significant attention in the scientific community due to its unique properties. It was first synthesized in 1998 by researchers at the University of California, San Diego. Since then, dG-Aai has been extensively studied for its potential applications in various fields, including biochemistry, molecular biology, and drug discovery.
作用機序
The mechanism of action of dG-Aai is based on its ability to form a stable base-pair with cytosine. This property allows it to be used as a site-specific label for DNA sequencing and structural studies. Additionally, dG-Aai can be used as a probe for studying protein-DNA interactions, as it can be incorporated into DNA without affecting its structure or function.
生化学的および生理学的効果
DG-Aai has been shown to have minimal effects on the biochemical and physiological properties of DNA. It does not affect DNA replication or transcription and does not induce mutations or DNA damage. This property makes it an ideal probe for studying DNA structure and function.
実験室実験の利点と制限
One of the main advantages of dG-Aai is its ability to form a stable base-pair with cytosine, which allows for site-specific labeling and structural studies. Additionally, it has minimal effects on DNA structure and function, making it an ideal probe for studying protein-DNA interactions. However, the synthesis of dG-Aai is complex and time-consuming, which limits its widespread use.
将来の方向性
There are several future directions for the use of dG-Aai in scientific research. One potential application is in the development of new DNA sequencing technologies, as dG-Aai has been shown to have high fidelity and accuracy in sequencing. Additionally, it could be used as a tool for studying epigenetic modifications, as it can be incorporated into DNA without affecting its structure or function. Finally, dG-Aai could be used in the development of new drugs targeting DNA-binding proteins, as it can be used as a probe for studying protein-DNA interactions.
Conclusion
dG-Aai is a modified nucleoside that has gained significant attention in the scientific community for its unique properties. It has been extensively studied for its potential applications in various fields, including biochemistry, molecular biology, and drug discovery. While the synthesis of dG-Aai is complex and time-consuming, its ability to form a stable base-pair with cytosine and its minimal effects on DNA structure and function make it an ideal probe for studying DNA structure and function. There are several future directions for the use of dG-Aai in scientific research, including the development of new DNA sequencing technologies and the study of epigenetic modifications.
合成法
The synthesis of dG-Aai involves the modification of the deoxyguanosine nucleoside. The process includes the introduction of an amino group at the C2 position and the replacement of the C8 hydrogen with an acetylene group. The modification is achieved through a series of chemical reactions, including nucleophilic substitution, acetylation, and deprotection.
科学的研究の応用
DG-Aai has been used in various scientific research applications, including DNA sequencing, site-specific labeling, and structural studies. It has also been used as a probe for studying protein-DNA interactions and for monitoring DNA replication and repair processes.
特性
CAS番号 |
127191-85-9 |
|---|---|
製品名 |
dG-Aai |
分子式 |
C27H22N6O8 |
分子量 |
558.5 g/mol |
IUPAC名 |
9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(Z)-(9-hydroxy-14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1,6,8,11(19),13(18),14,16-heptaen-12-ylidene)amino]-1H-purin-6-one |
InChI |
InChI=1S/C27H22N6O8/c1-38-13-4-2-3-10-17(13)20(21-18-11(25(36)29-21)5-14-23(19(10)18)40-9-39-14)30-27-31-24-22(26(37)32-27)28-8-33(24)16-6-12(35)15(7-34)41-16/h2-5,8,12,15-16,29,34-36H,6-7,9H2,1H3,(H,31,32,37)/b30-20-/t12-,15+,16?/m0/s1 |
InChIキー |
HVODVMKVQNQEKN-PNMZXMJCSA-N |
異性体SMILES |
COC1=CC=CC2=C1C(=C3C4=C2C5=C(C=C4C(=O)N3)OCO5)NC6=NC(=O)C7=C(N6)N(C=N7)C8C[C@@H]([C@H](O8)CO)O |
SMILES |
COC1=CC=CC2=C1C(=NC3=NC4=C(C(=O)N3)N=CN4C5CC(C(O5)CO)O)C6=C7C2=C8C(=CC7=C(N6)O)OCO8 |
正規SMILES |
COC1=CC=CC2=C1C(=C3C4=C2C5=C(C=C4C(=O)N3)OCO5)NC6=NC(=O)C7=C(N6)N(C=N7)C8CC(C(O8)CO)O |
同義語 |
7-(deoxyguanosin-N(2)-yl)aristolactam I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



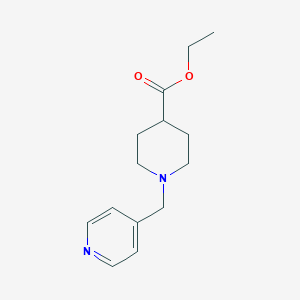
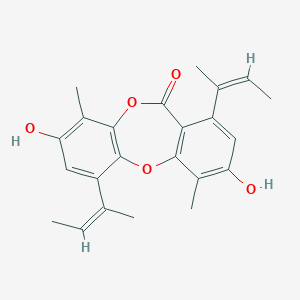
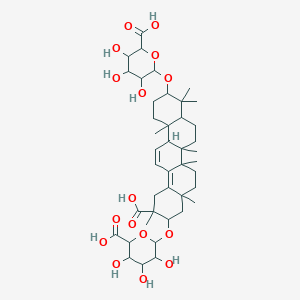
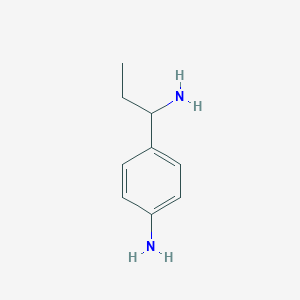
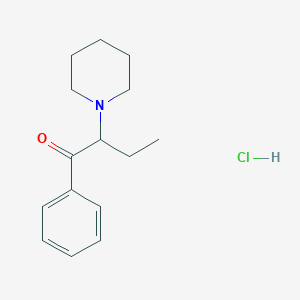
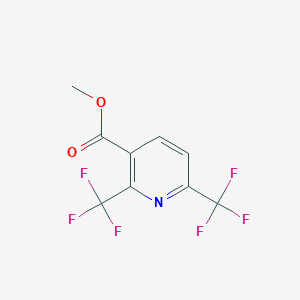
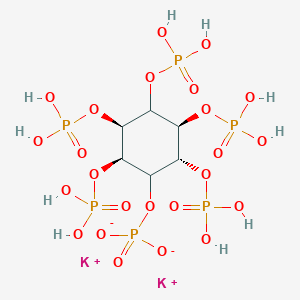
![N-[(3S)-2-Oxooxolan-3-YL]-2-phenylacetamide](/img/structure/B164092.png)
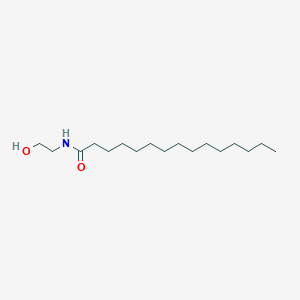
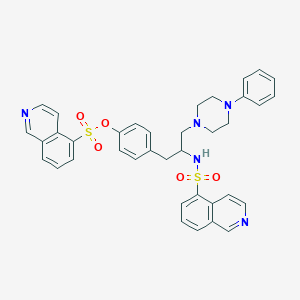
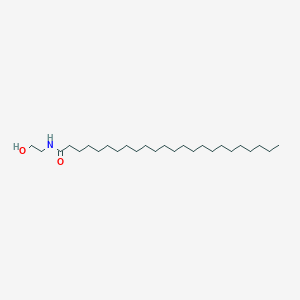
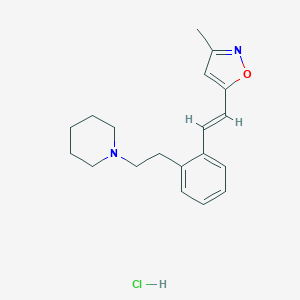
![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)
